2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone
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Overview
Description
2,2’-Spirobi[2H-indene]-1,1’,3,3’-tetrone is a complex organic compound characterized by its unique spiro structure, which consists of two indene units connected through a central spiro carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Spirobi[2H-indene]-1,1’,3,3’-tetrone typically involves a gold(I)-catalyzed intramolecular alkoxylation and double aldol condensation cascade cyclization strategy. This method uses synthetic alkynone substrates and proceeds under mild conditions to yield the desired spiro compound .
Industrial Production Methods: The use of gold(I) catalysts and controlled reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Spirobi[2H-indene]-1,1’,3,3’-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the spiro structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
2,2’-Spirobi[2H-indene]-1,1’,3,3’-tetrone has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: Its stability and reactivity make it suitable for use in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2,2’-Spirobi[2H-indene]-1,1’,3,3’-tetrone involves its interaction with molecular targets through its reactive sites. The spiro structure allows for unique binding interactions with enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated by its ability to undergo specific chemical transformations, such as oxidation and reduction, which modulate its activity .
Comparison with Similar Compounds
- 1,1’-Spirobi[1H-indene]
- 3,3’-Spirobi[3H-indole]
- 2,2’-Spirobi[naphthalene]
Comparison: 2,2’-Spirobi[2H-indene]-1,1’,3,3’-tetrone is unique due to its specific spiro structure and the presence of four ketone groups. This distinguishes it from other spiro compounds, which may have different functional groups or ring systems. The compound’s reactivity and stability are enhanced by its tetrone configuration, making it a valuable compound for various applications .
Properties
CAS No. |
127972-61-6 |
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Molecular Formula |
C17H8O4 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
2,2'-spirobi[indene]-1,1',3,3'-tetrone |
InChI |
InChI=1S/C17H8O4/c18-13-9-5-1-2-6-10(9)14(19)17(13)15(20)11-7-3-4-8-12(11)16(17)21/h1-8H |
InChI Key |
GNTWPAAVTOMFML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2=O)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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